molecular formula C27H32O15 B1195357 Butrin CAS No. 492-13-7

Butrin

Cat. No.: B1195357
CAS No.: 492-13-7
M. Wt: 596.5 g/mol
InChI Key: QVCQYYYTMIZOGK-VQBAZXIRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butrin, with the chemical name Bupropion, is a well-characterized norepinephrine-dopamine reuptake inhibitor (NDRI) that serves as a critical reference compound in biomedical research . Its primary research value lies in its unique dual mechanism of action; it selectively inhibits the reuptake of the neurotransmitters dopamine and norepinephrine without exhibiting significant affinity for serotonergic, histaminergic, or cholinergic receptors . This distinct pharmacological profile makes it an invaluable tool for scientists studying the roles of dopamine and norepinephrine systems in various physiological and pathological processes. In a research context, this compound is extensively used in in vitro and in vivo studies to model and investigate the pharmacodynamics of antidepressant agents . Its application extends to studies on smoking cessation, where it is used to explore mechanisms related to nicotine addiction and reward pathways, partly through its action as a nicotinic acetylcholine receptor antagonist . Furthermore, researchers utilize this compound in neuropharmacology to probe the function of the dopamine transporter (DAT) and norepinephrine transporter (NET) . This product is labeled "For Research Use Only" (RUO). It is strictly intended for utilization in laboratory research and is not meant for human or veterinary diagnostic, therapeutic, or any other clinical applications .

Properties

CAS No.

492-13-7

Molecular Formula

C27H32O15

Molecular Weight

596.5 g/mol

IUPAC Name

(2S)-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C27H32O15/c28-8-18-20(32)22(34)24(36)26(41-18)38-11-2-3-12-14(31)7-15(39-16(12)6-11)10-1-4-13(30)17(5-10)40-27-25(37)23(35)21(33)19(9-29)42-27/h1-6,15,18-30,32-37H,7-9H2/t15-,18+,19+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1

InChI Key

QVCQYYYTMIZOGK-VQBAZXIRSA-N

SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O

Synonyms

7,3',4'-trihydroxyflavanone-7,3'-diglucoside
butrin

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Properties

Butrin has demonstrated significant anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-8. In vitro studies have shown that this compound exhibits lower binding energy compared to standard anti-inflammatory drugs like diclofenac, suggesting its potential as an effective anti-inflammatory agent .

Table 1: Binding Energies of this compound vs. Standard Drugs

CompoundBinding Energy (kcal/mol)
This compound-8.4
Diclofenac-6.8

Anticancer Activity

This compound has been investigated for its chemopreventive properties against various cancers. Studies have reported that extracts containing this compound can suppress hepatic carcinogenesis induced by chemical agents in animal models. The compound has shown efficacy against colorectal cancer cell lines, indicating its potential as a novel therapeutic agent in cancer treatment .

Case Study: Colorectal Cancer Inhibition

A study involving Wistar rats demonstrated that administration of this compound significantly reduced tumor growth in models of chemically induced colorectal cancer. The results suggested a dose-dependent response, highlighting the compound's therapeutic potential .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially benefiting conditions such as depression and neurodegenerative diseases. Bupropion, a well-known antidepressant that shares structural similarities with this compound, has been shown to inhibit the reuptake of norepinephrine and dopamine, leading to improvements in mood disorders .

Table 2: Summary of Bupropion's Efficacy in Depression Treatment

Study ReferenceSample SizeDurationEfficacy Rate (%)
Koshino et al. (2016)51 studiesVariesSimilar to SSRIs
Lineberry et al. (1990)100+ patients8 weeks64% improvement

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Butrin is closely related to other polyphenols from Butea monosperma, including butein, isothis compound, and isocoreopsin. Below is a detailed comparison:

Structural and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Hydroxyl Groups Key Structural Features
This compound C₂₇H₃₂O₁₅ 596.54 9 Flavanone glycoside with two glucosyl units
Isothis compound C₂₇H₃₂O₁₅ 596.54 10 Structural isomer of this compound
Butein C₁₅H₁₂O₅ 272.25 4 Chalcone aglycone (no sugar moiety)
Isocoreopsin C₂₁H₂₂O₁₀ 434.39 6 Flavonoid glycoside with one glucosyl unit

Key Insights :

  • This compound and isothis compound are glycosides, enhancing their solubility compared to the aglycone butein .
  • Isothis compound has the highest hydroxyl group count (10), correlating with potent antioxidant activity .

Pharmacological Activities

Anti-Inflammatory Activity
Compound Binding Energy (kcal/mol) to TNF-α Binding Energy (kcal/mol) to IL-8 IKK Kinase Inhibition (%) at 1 µg/ml NF-κB Suppression Efficacy
This compound -8.4 -8.4 (IL-8 not reported) 52% Moderate
Isothis compound -8.4 (inferred) -8.4 (inferred) 63% Highest
Butein -6.0 -6.0 34% Low
Diclofenac -6.8 -6.8 N/A N/A

Key Insights :

  • Isothis compound is the most potent NF-κB inhibitor (63% IKK inhibition) due to its structural isomerism and higher hydroxylation .
Antioxidant Activity
Compound DPPH Radical Scavenging (% at 10 µg/ml) ORAC Value (TE µmol/g) NO Scavenging (% at 10 µg/ml)
This compound 35% 1468.6 16%
Isothis compound 40% 13211.2 29%
Butein 28% 1494.2 23%
BME (extract) 42% 15310.8 39%

Key Insights :

  • Isothis compound has the highest ORAC value (13,211 TE µmol/g), likely due to its 10 hydroxyl groups enhancing hydrogen-donating capacity .
  • This compound’s moderate antioxidant activity may synergize with other compounds in Butea monosperma extracts .
Cytotoxicity and Therapeutic Window
Compound EC₅₀ (Cell Death) Cytoprotective Role
This compound 1.24 mg/mL High
Butein 53.34 µg/mL Low

Key Insights :

  • This compound is less cytotoxic than butein, making it safer for therapeutic use at higher doses .
  • Aqueous extracts rich in this compound reduce oxidative stress by enhancing glutathione levels .

Mechanistic Differences and Synergies

  • NF-κB Pathway : Isothis compound suppresses IκBα degradation, while this compound and butein target downstream cytokines .

Preparation Methods

Soxhlet Extraction with Ethanol

The most widely reported method involves Soxhlet extraction using ethanol as the solvent. Dried flowers of Butea monosperma are ground into a coarse powder and subjected to continuous extraction in a Soxhlet apparatus with 30 mL of ethanol for 24 hours. This method leverages ethanol’s polarity to dissolve flavonoid glycosides effectively. After extraction, the solvent is removed under reduced pressure using a rotary evaporator, yielding a crude extract rich in this compound, along with related flavonoids such as butein, isothis compound, and monospermoside.

Key Parameters:

ParameterCondition
SolventEthanol
Extraction Time24 hours
TemperatureBoiling point of ethanol (~78°C)
Plant MaterialDried Butea monosperma flowers

This method achieves a high extraction efficiency due to the repeated cycling of hot ethanol, which enhances the dissolution of thermostable compounds like this compound.

Purification and Isolation

The crude extract undergoes further purification to isolate this compound from co-extracted flavonoids. Column chromatography is commonly employed, using silica gel as the stationary phase and a gradient elution system with chloroform-methanol mixtures. Fractions containing this compound are identified via thin-layer chromatography (TLC) and pooled for subsequent crystallization. Final purification often involves recrystallization from methanol or ethanol to obtain this compound in >95% purity.

Formulation of this compound into Dosage Forms

This compound’s therapeutic applications necessitate its incorporation into stable and bioavailable dosage forms. Patent CN104188997A details formulations for oral and parenteral administration, emphasizing compatibility with pharmaceutical excipients.

Tablet Formulation

This compound tablets are prepared using direct compression or wet granulation. A representative formulation includes:

IngredientQuantity per Tablet
This compound40 mg
Starch135 mg
Carboxymethylcellulose (CMC)25 mg

The mixture is granulated with aqueous ethanol, dried, and compressed into tablets. This formulation ensures uniform drug distribution and controlled release.

Capsule Formulation

For capsule formulations, this compound is blended with excipients such as chitosan to enhance gastrointestinal absorption:

IngredientQuantity per Capsule
This compound40 mg
Starch135 mg
Chitosan25 mg

The blend is encapsulated into gelatin or vegetarian shells, providing a shelf-stable product with improved bioavailability.

Characterization and Quality Control

Spectroscopic Analysis

This compound’s structure is confirmed through UV-Vis, IR, NMR, and mass spectrometry:

  • UV-Vis : Absorption maxima at 270 nm and 340 nm, characteristic of flavonoid glycosides.

  • IR : Peaks at 3300 cm1^{-1} (O–H stretch), 1650 cm1^{-1} (C=O), and 1600 cm1^{-1} (aromatic C=C).

  • 1H^1H NMR : Signals at δ 6.8–7.4 ppm (aromatic protons) and δ 5.1 ppm (anomeric proton of glycosidic moiety).

  • MS : Molecular ion peak at m/z 596.54 ([M+H]+^+).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (70:30 v/v) is used to quantify this compound, achieving a retention time of 12.3 minutes and ≥98% purity.

Challenges and Optimizations

Solvent Selection

While ethanol is effective, alternative solvents like methanol or hydroalcoholic mixtures may improve yield. However, ethanol remains preferred for its safety and environmental profile.

Stability Considerations

This compound’s glycosidic bond is susceptible to hydrolysis under acidic conditions. Formulations often include pH modifiers (e.g., magnesium stearate) to enhance stability during storage .

Q & A

Q. What chromatographic and spectroscopic methods are optimal for isolating and characterizing Butrin from Butea monosperma extracts?

this compound can be purified using silica gel chromatography followed by preparative TLC (Rf: 0.32) and HPLC with a reversed-phase C18 column. Mass spectrometry (595 m/z) and UV-Vis spectrophotometry are critical for confirming identity. Cross-referencing with known Rf values and molecular weights (596.53 g/mol) ensures accuracy .

Q. Which assays are methodologically robust for assessing this compound’s antioxidant activity?

Three validated assays are recommended:

  • DPPH radical scavenging : Measure inhibition at 540 nm (e.g., 35% inhibition at 10 µg/ml).
  • ORAC assay : Quantify peroxyl radical scavenging using Trolox equivalents (e.g., 1,468.6 TE at 10 µg/ml).
  • NO scavenging : Evaluate nitric oxide reduction (e.g., 16% inhibition at 10 µg/ml).
    Include ascorbic acid as a positive control for comparative analysis .

Q. How should researchers standardize this compound quantification in plant extracts?

Use spectrophotometric quantification with a commercially available butein standard (e.g., Extra-synthese) for calibration. Ensure purity validation via HPLC (>95% peak resolution) and report concentrations in µg/ml or µM, depending on experimental goals .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s inhibition of NF-κB signaling?

this compound suppresses IKK kinase activity (52% inhibition at 1 µg/ml), blocking phosphorylation of IκBα and subsequent NF-κB nuclear translocation. Pair kinase assays (e.g., HTScan IKK kit) with cellular models (e.g., HMC-1 mast cells) to validate dose-dependent effects. Contrast with isothis compound (63% inhibition) to explore structure-activity relationships .

Q. How can contradictory data on this compound’s anti-inflammatory efficacy be reconciled across in vitro and in silico studies?

In silico studies show this compound binds TNF-α (−8.4 kcal/mol) more effectively than diclofenac (−6.8 kcal/mol), yet in vivo models report non-significant IL-8 suppression. Address discrepancies by:

  • Validating binding affinity via surface plasmon resonance (SPR).
  • Testing bioavailability and metabolic stability in pharmacokinetic assays.
  • Comparing cell-type-specific responses (e.g., immune vs. epithelial cells) .

Q. What experimental strategies optimize this compound’s therapeutic window in inflammatory disease models?

Adopt a tiered approach:

Dose-response profiling : Establish EC50 for NF-κB inhibition (e.g., 100–500 ng/ml).

Toxicity screening : Assess cytotoxicity in primary cells (e.g., IC50 via MTT assay).

Synergy studies : Test combinatorial efficacy with NSAIDs (e.g., diclofenac) using Chou-Talalay models.
Report therapeutic indices (TI = IC50/EC50) to guide preclinical translation .

Methodological Considerations

Q. How to design a study evaluating this compound’s dual role as an antioxidant and anti-inflammatory agent?

  • Parallel assays : Measure ROS scavenging (e.g., DPPH) and cytokine suppression (e.g., TNF-α ELISA) in the same cellular model.
  • Time-course analysis : Track temporal effects (e.g., 0–24 hrs) to distinguish acute vs. chronic responses.
  • Negative controls : Use ROS inducers (e.g., H2O2) and NF-κB activators (e.g., LPS) to confirm specificity .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare multiple concentrations (e.g., 5–1000 ng/ml).
  • Principal component analysis (PCA) : Integrate multi-parametric data (e.g., antioxidant + anti-inflammatory metrics) .

Data Reporting Standards

  • Experimental replication : Minimum triplicate runs for biological and technical replicates .
  • Characterization data : Include HPLC chromatograms, mass spectra, and NMR shifts for novel derivatives .
  • Conflict resolution : Disclose batch-to-batch variability in plant extracts and its impact on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butrin
Reactant of Route 2
Butrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.